![molecular formula C24H29N3O3 B10892344 4-[(4-ethoxyphenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10892344.png)
4-[(4-ethoxyphenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE is a complex organic compound that features both an ethoxyphenoxy group and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, a common motif in many biologically active molecules, suggests that this compound may exhibit significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE typically involves multiple steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the preparation of the ethoxyphenoxy intermediate, which can be synthesized by reacting 4-ethoxyphenol with an appropriate alkylating agent under basic conditions.
Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized separately, often starting from hydrazine and a suitable diketone or aldehyde.
Coupling Reaction: The final step involves coupling the ethoxyphenoxy intermediate with the pyrazole derivative. This is typically achieved through a nucleophilic substitution reaction, where the ethoxyphenoxy intermediate acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s structure suggests it may have biological activity, making it a candidate for drug development.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: Its potential biological activity makes it useful for studying cellular processes and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE is not fully understood, but it is likely to involve interactions with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. This interaction could involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-METHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.
4-[(4-CHLOROPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE: Contains a chlorophenoxy group, which may alter its reactivity and biological activity.
Uniqueness
The presence of the ethoxy group in 4-[(4-ETHOXYPHENOXY)METHYL]-N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]BENZAMIDE may enhance its lipophilicity and membrane permeability, potentially increasing its effectiveness as a drug candidate. Additionally, the specific arrangement of functional groups could result in unique interactions with biological targets, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C24H29N3O3 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
4-[(4-ethoxyphenoxy)methyl]-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H29N3O3/c1-5-27-15-23(18(4)26-27)17(3)25-24(28)20-9-7-19(8-10-20)16-30-22-13-11-21(12-14-22)29-6-2/h7-15,17H,5-6,16H2,1-4H3,(H,25,28) |
Clé InChI |
PBXLDWVWXZQLPJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C)C(C)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


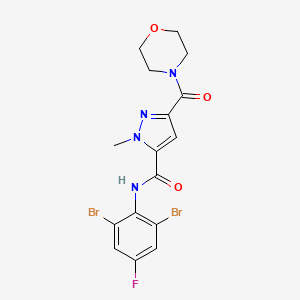
![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-phenoxyphenyl)methylidene]propanohydrazide](/img/structure/B10892273.png)
![(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10892282.png)
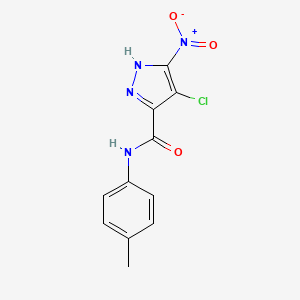
![4-[(4E)-4-(2-hydroxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10892298.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B10892304.png)

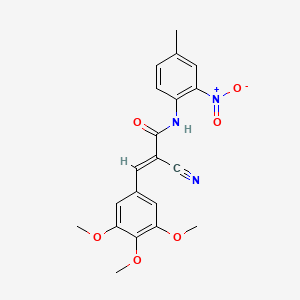
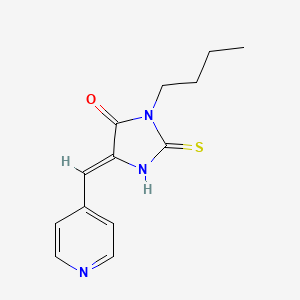
![2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10892329.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10892330.png)
![(2Z,5E)-5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10892332.png)
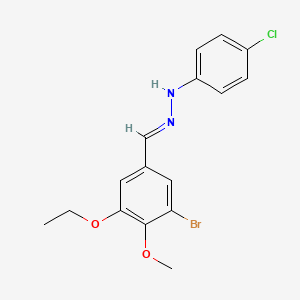
![2-[(5E)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10892339.png)
